2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate
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Overview
Description
2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate is an organic compound with a complex structure. It is characterized by the presence of a methyl group, an anilino group, and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the anilino derivative, followed by the introduction of the methyl group and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation or crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but they often include binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-methylanilino)-1-oxoundecan-3-yl acetate: shares similarities with other compounds such as 1-(4-methylanilino)-1-oxoundecan-3-yl acetate and 2-Methyl-1-(4-methylanilino)-1-oxoundecan-2-yl acetate.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which gives it unique chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
143465-00-3 |
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Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[2-methyl-1-(4-methylanilino)-1-oxoundecan-3-yl] acetate |
InChI |
InChI=1S/C21H33NO3/c1-5-6-7-8-9-10-11-20(25-18(4)23)17(3)21(24)22-19-14-12-16(2)13-15-19/h12-15,17,20H,5-11H2,1-4H3,(H,22,24) |
InChI Key |
ITEBLIPGKLUKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C)C(=O)NC1=CC=C(C=C1)C)OC(=O)C |
Origin of Product |
United States |
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